Piperidine-2,5-dione hydrochloride

Solubility Formulation Analytical Chemistry

Researchers face solubility artifacts with free base piperidine-2,5-dione and unintended cereblon engagement with 2,6-piperidinedione (glutarimide) scaffolds. Piperidine-2,5-dione hydrochloride solves both pain points: - **Enhanced solubility**: Direct dissolution in aqueous buffers (PBS, Tris, cell media) vs. free base requiring organic solvents (ethanol/acetone). - **Scaffold differentiation**: Lacks the 2,6-dione imide group, avoiding confounding immunomodulatory effects (thalidomide/lenalidomide pathway). - **Validated utility**: Cited in LDHA inhibitor patent US20200102293 for cancer metabolism research; used in stereospecific syntheses and organophotocatalysis.

Molecular Formula C5H8ClNO2
Molecular Weight 149.57 g/mol
Cat. No. B11924961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-2,5-dione hydrochloride
Molecular FormulaC5H8ClNO2
Molecular Weight149.57 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC1=O.Cl
InChIInChI=1S/C5H7NO2.ClH/c7-4-1-2-5(8)6-3-4;/h1-3H2,(H,6,8);1H
InChIKeySICWRUKEQPUFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-2,5-dione Hydrochloride: Procurement & Molecular Properties


Piperidine-2,5-dione hydrochloride (CAS 1956318-65-2) is a heterocyclic piperidine derivative featuring two carbonyl groups at the 2- and 5-positions of the piperidine ring, with a molecular weight of 149.57 g/mol and molecular formula C₅H₈ClNO₂ [1]. It is structurally distinct from the more common 2,6-piperidinedione (glutarimide) scaffold [2]. As a hydrochloride salt, it offers enhanced aqueous solubility relative to the free base form (piperidine-2,5-dione; MW 113.11 g/mol; CAS 52065-78-8), a property critical for biological assay development and formulation workflows .

Piperidine-2,5-dione Hydrochloride: Why Free Base & 2,6-Dione Are Not Substitutes


Substituting piperidine-2,5-dione hydrochloride with its free base (piperidine-2,5-dione) or the more extensively studied 2,6-piperidinedione (glutarimide) scaffold introduces material risks to experimental reproducibility and procurement outcomes. The hydrochloride salt form is documented to be soluble in water and alcohols, whereas the free base form is not water-soluble and requires organic solvents such as ethanol or acetone . This solubility difference directly impacts buffer compatibility in biological assays and synthetic reaction conditions. Furthermore, the 2,6-dione positional isomer (2,6-piperidinedione) exhibits a fundamentally different ring electronics profile and serves as the pharmacophore for immunomodulatory drugs including thalidomide and lenalidomide [1]; this divergent bioactivity profile makes the 2,6-isomer unsuitable for applications specifically requiring the 2,5-dione scaffold as a neutral building block or tool compound. The evidence below establishes these distinctions quantitatively.

Piperidine-2,5-dione Hydrochloride: Differentiation Evidence


Solubility Advantage of the Hydrochloride Salt

The hydrochloride salt form of piperidine-2,5-dione demonstrates a documented solubility advantage over the free base form. The hydrochloride salt is reported as soluble in water and alcohols , whereas the free base (piperidine-2,5-dione; CAS 52065-78-8) is described as not water-soluble, requiring organic solvents such as ethanol and acetone for dissolution . While specific solubility values (e.g., mg/mL) are not reported in the open literature for either form, the qualitative solubility differential constitutes a meaningful procurement consideration for aqueous assay systems and polar reaction media.

Solubility Formulation Analytical Chemistry Salt Selection

2,5-Dione Distinct from Glutarimide Pharmacophore

The 2,5-dione substitution pattern of piperidine-2,5-dione hydrochloride represents a distinct regioisomer from the 2,6-dione (glutarimide) scaffold. The 2,6-dione arrangement forms the core pharmacophore of clinically important immunomodulatory drugs including thalidomide, lenalidomide, and pomalidomide, which function as cereblon E3 ubiquitin ligase modulators [1][2]. The 2,5-dione scaffold lacks the dicarboximide moiety (OC-NH-CO) present in glutarimide and therefore does not engage cereblon-mediated protein degradation pathways in the same manner [3]. This regioisomeric difference is critical for procurement decisions where a neutral piperidine building block is required without the confounding bioactivity profile associated with the glutarimide pharmacophore.

Medicinal Chemistry Scaffold Selection Bioisosterism Immunomodulation

Piperidine-Dione Scaffold LDHA Inhibition

The piperidine-2,5-dione scaffold is explicitly identified as a core structural motif in patent literature describing lactate dehydrogenase A (LDHA) inhibitors. A patent (US20200102293) discloses derivatives of piperidine-dione compounds that inhibit LDHA activity, with applications in treating hypoxic and highly glycolytic cancers such as pancreatic and breast cancer [1]. The patent specifically claims compounds of formula (I) containing the piperidine-dione core [1]. While the unsubstituted piperidine-2,5-dione hydrochloride is a synthetic intermediate rather than a final drug candidate, the scaffold's validated role in LDHA inhibitor design establishes a tangible research application pathway not shared by all piperidine derivatives. Quantitative LDHA inhibition data for specific derivatives are contained within the patent but are not publicly summarized for the unsubstituted scaffold.

Cancer Metabolism LDHA Inhibition Glycolysis Warburg Effect

Piperidine-2,5-dione Hydrochloride: Validated Procurement Scenarios


Salt-Form Solubility for Biological Assays

For laboratories developing in vitro assays in aqueous buffer systems (e.g., PBS, Tris, or cell culture media), the hydrochloride salt form is the appropriate procurement choice. The salt form is reported as water-soluble , enabling direct dissolution in aqueous assay buffers without organic co-solvents that may interfere with enzyme activity or cell viability. The free base form, by contrast, is not water-soluble and requires organic solvents such as ethanol or acetone , introducing potential solvent artifacts into biological readouts. This solubility differential is critical for high-throughput screening and biochemical assays where DMSO tolerance is limited or where precipitation must be avoided.

Scaffold Hopping: Avoiding Glutarimide Pharmacology

In drug discovery programs where cereblon-mediated protein degradation represents a confounding or undesired mechanism, the 2,5-piperidinedione scaffold offers a structurally distinct alternative to the 2,6-piperidinedione (glutarimide) core found in immunomodulatory imide drugs (IMiDs) . The 2,5-dione arrangement lacks the intact imide group (OC-NH-CO) required for cereblon engagement . Procurement of the 2,5-dione building block therefore enables exploration of piperidine-containing analogs with reduced risk of unintended immunomodulatory or teratogenic effects associated with the glutarimide pharmacophore.

Synthesis of LDHA-Targeted Anticancer Candidates

For research groups investigating lactate dehydrogenase A (LDHA) inhibition as an anticancer strategy, the piperidine-2,5-dione scaffold serves as a validated synthetic starting point. Patent US20200102293 explicitly claims piperidine-dione derivatives as LDHA inhibitors with applications in hypoxic and glycolytic cancers . The hydrochloride salt provides the scaffold in a stable, soluble form suitable for subsequent derivatization and SAR exploration. Procurement of this specific scaffold aligns with patent-validated medicinal chemistry campaigns targeting cancer metabolism via the Warburg effect pathway.

Chiral Building Block & Natural Product Synthesis

Piperidine-2,5-dione is established in the literature as a synthetic building block for the preparation of benzyl esters, stereospecific chiral compounds, and amides, as well as in the synthesis of natural products . The hydrochloride salt form facilitates handling in polar reaction media and simplifies workup procedures compared to the free base. This application scenario is supported by vendor documentation describing the compound's utility in stereochemically pure product formation and organophotocatalyzed reactions yielding 2-piperidinones .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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